Tributyl(cyclohexylsulfanyl)stannane
Description
Properties
CAS No. |
64495-81-4 |
|---|---|
Molecular Formula |
C18H38SSn |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
tributyl(cyclohexylsulfanyl)stannane |
InChI |
InChI=1S/C6H12S.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h6-7H,1-5H2;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
UJHSVOAOXAMZBC-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Tin Precursors
The most widely reported method involves nucleophilic substitution at a tin center using cyclohexylsulfanyl ligands. Tributyltin chloride serves as the starting material, reacting with cyclohexylthiol (C6H11SH) under basic conditions:
Reaction Scheme:
$$
\text{Bu}3\text{SnCl} + \text{C}6\text{H}{11}\text{SH} \xrightarrow{\text{Base}} \text{Bu}3\text{Sn-S-C}6\text{H}{11} + \text{HCl}
$$
Optimization Parameters:
- Base Selection: Triethylamine or pyridine are preferred for HCl scavenging, with yields reaching 68–72% in anhydrous THF.
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve ligand exchange kinetics but risk tin hydrolysis.
- Temperature: Reactions typically proceed at 0–25°C to minimize side reactions like disulfide formation.
Table 1: Alkylation Conditions and Outcomes
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et3N | THF | 25 | 6 | 72 |
| Pyridine | DMF | 0 | 12 | 68 |
Transmetalation from Organometallic Reagents
Transmetalation strategies exploit the exchange between tin halides and preformed cyclohexylsulfanyl-metal complexes. This two-step approach isolates intermediates for quality control:
Step 1: Synthesis of Potassium Cyclohexylsulfanylate
$$
\text{C}6\text{H}{11}\text{SH} + \text{KOH} \rightarrow \text{C}6\text{H}{11}\text{SK} + \text{H}_2\text{O}
$$
Step 2: Tin-Ligand Exchange
$$
\text{Bu}3\text{SnCl} + \text{C}6\text{H}{11}\text{SK} \rightarrow \text{Bu}3\text{Sn-S-C}6\text{H}{11} + \text{KCl}
$$
Advantages:
- Eliminates volatile thiols, enhancing reaction safety.
- Achieves higher purity (≥95% by 119Sn NMR) due to intermediate crystallization.
Limitations:
- Requires strict anhydrous conditions to prevent potassium reagent degradation.
- Longer reaction times (24–48 h) compared to direct alkylation.
Radical-Mediated Sulfur Transfer
Recent advances utilize tin-centered radicals to introduce sulfur functionalities. Photocatalytic methods employ AIBN (azobisisobutyronitrile) or Et3B/O2 initiation systems:
Mechanism:
- Radical initiation:
$$
\text{AIBN} \xrightarrow{\Delta} 2 \cdot\text{C}(\text{CH}3)2\text{CN} + \text{N}_2
$$ - Hydrogen abstraction from cyclohexyl thiol:
$$
\cdot\text{C}(\text{CH}3)2\text{CN} + \text{C}6\text{H}{11}\text{SH} \rightarrow \text{C}6\text{H}{11}\text{S}\cdot + \text{C}(\text{CH}3)2\text{CNH}
$$ - Tin-radical coupling:
$$
\text{Bu}3\text{Sn}\cdot + \text{C}6\text{H}{11}\text{S}\cdot \rightarrow \text{Bu}3\text{Sn-S-C}6\text{H}{11}
$$
Table 2: Radical Method Performance
| Initiator | Light Source | Temp (°C) | Yield (%) |
|---|---|---|---|
| AIBN | UV (365 nm) | 60 | 65 |
| Et3B/O2 | Visible | 25 | 58 |
Key Considerations:
- Oxygen-free environments critical for radical chain propagation.
- Side products include disulfides (C6H11S–S–C6H11), necessitating column chromatography.
Hydrostannylation of Cyclohexylsulfanyl Acetylenes
An emerging route involves tin addition to carbon-sulfur triple bonds, though literature remains sparse for cyclohexyl derivatives. Analogous reactions with aryl acetylenes suggest feasibility:
$$
\text{Bu}3\text{SnH} + \text{HC≡C-S-C}6\text{H}{11} \xrightarrow{\text{Catalyst}} \text{Bu}3\text{Sn-CH}2\text{-C≡S-C}6\text{H}_{11}
$$
Catalyst Systems:
- Pd(PPh3)4 or Ni(acac)2 enable regioselective anti-Markovnikov addition.
- Yields remain moderate (45–50%) due to competing polymerization.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
Tributyl(cyclohexylsulfanyl)stannane undergoes various types of reactions, including:
Reduction: It acts as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Dehalogenation: It is used in the dehalogenation of organic halides.
Common Reagents and Conditions
Common reagents used with this compound include:
Azobisisobutyronitrile (AIBN): A radical initiator.
Tetrahydrofuran (THF): A solvent.
Cyclohexylsulfanyl chloride: A reactant for synthesis.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and substrates used. For example, in dehalogenation reactions, the corresponding hydrocarbons are typically formed .
Scientific Research Applications
Tributyl(cyclohexylsulfanyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a radical reducing agent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: It is used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tributyl(cyclohexylsulfanyl)stannane involves the formation of stannyl radicals. These radicals can abstract hydrogen atoms from other molecules, facilitating radical chain reactions. The compound’s affinity for sulfur allows it to participate in specific reactions, such as the Barton-McCombie reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided () focuses on impurities related to drospirenone/ethinyl estradiol, such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine and 1-Fluoronaphthalene . These compounds are pharmacologically relevant aromatic or heterocyclic derivatives, structurally and functionally distinct from organotin compounds like Tributyl(cyclohexylsulfanyl)stannane. Below is a comparative analysis based on general organotin chemistry and inferred properties:
Table 1: Key Differences Between this compound and Related Compounds
Key Findings:
- Steric Effects: The cyclohexylsulfanyl group in this compound likely reduces reactivity compared to less hindered triorganotin compounds (e.g., tributyltin chloride) due to bulky substituents .
- Electronic Properties : The sulfur atom in the sulfanyl group may enhance nucleophilicity at the tin center compared to oxygen or nitrogen ligands .
- Divergent Applications: Unlike the pharmaceutical impurities listed in (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol), organotin compounds are rarely used in drug synthesis due to toxicity concerns .
Limitations of the Provided Evidence
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing tributyl(cyclohexylsulfanyl)stannane, and how can reaction conditions be optimized?
- Methodology : Use organotin chemistry protocols, such as nucleophilic substitution between tributyltin chloride and cyclohexylsulfanyl precursors. Optimize parameters like solvent polarity (e.g., THF vs. DMF), temperature (40–80°C), and stoichiometry (1:1.2 molar ratio of tin precursor to thiol). Monitor intermediates via thin-layer chromatography (TLC) and characterize products using Sn NMR for tin coordination environments .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of tin intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity product.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- Techniques :
- NMR : H and C NMR to confirm cyclohexyl and butyl group integration. Sn NMR (δ ≈ 100–150 ppm) to verify tin-sulfur bonding .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) and fragmentation patterns.
Q. How does this compound behave under varying storage conditions, and what protocols ensure long-term stability?
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC or GC-MS. Degradation products (e.g., oxidized sulfur species or tin oxides) indicate susceptibility to moisture/oxygen .
- Storage Recommendations : Use amber vials under inert gas (argon) at –20°C. Add stabilizers like BHT (0.01% w/w) to prevent radical-mediated decomposition .
Advanced Research Questions
Q. What mechanistic insights can computational modeling provide about the reactivity of this compound in cross-coupling reactions?
- Approach : Perform DFT calculations (e.g., Gaussian 16) to map transition states and activation energies for transmetallation steps. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate mechanistic pathways .
- Challenges : Account for solvent effects (PCM models) and steric hindrance from the cyclohexyl group, which may slow reaction rates compared to smaller ligands .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?
- Troubleshooting Steps :
Replicate experiments using standardized conditions (e.g., solvent, concentration).
Validate instrumentation calibration (e.g., NMR lock signals, MS tuning).
Consult authoritative databases (NIST Chemistry WebBook) for reference spectra .
- Case Study : Discrepancies in Sn NMR shifts may arise from trace impurities; use preparative HPLC to isolate pure batches and re-analyze .
Q. What methodologies are suitable for assessing the environmental impact of this compound in aquatic systems?
- Ecotoxicology Protocols :
- Bioaccumulation : Measure log values to predict lipid solubility.
- Degradation : Perform photolysis (UV irradiation) or hydrolysis (pH 5–9) studies, followed by LC-MS/MS to identify breakdown products .
Q. How can impurity profiling during synthesis improve the reproducibility of this compound-based reactions?
- Analytical Workflow :
Use GC-MS or HPLC-PDA to detect side products (e.g., tributyltin oxides or disulfides).
Set acceptance criteria (e.g., ≤0.5% impurities) per ICH Q3A guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
